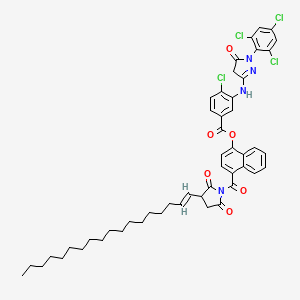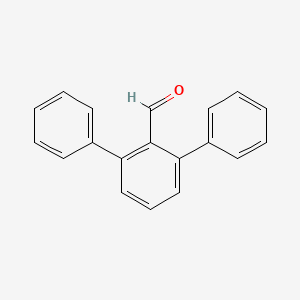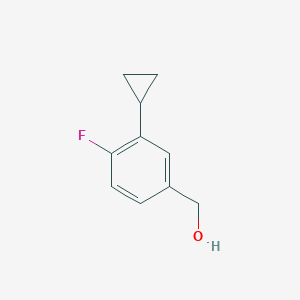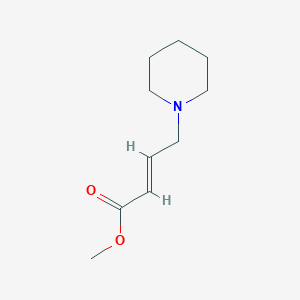
Acridine, 6,9-dichloro-2-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 6,9-dichloro-2-ethoxy- is a chemical compound with the molecular formula C15H11Cl2NO. It is a derivative of acridine, a heterocyclic organic compound that is widely used in various scientific fields. The presence of chlorine and ethoxy groups in its structure makes it unique and potentially useful for different applications.
Métodos De Preparación
The synthesis of Acridine, 6,9-dichloro-2-ethoxy- typically involves the reaction of 6,9-dichloroacridine with ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the substitution of the hydrogen atom with an ethoxy group. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Acridine, 6,9-dichloro-2-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acridine, 6,9-dichloro-2-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acridine, 6,9-dichloro-2-ethoxy- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The molecular targets include DNA and related enzymes involved in replication and repair pathways.
Comparación Con Compuestos Similares
Acridine, 6,9-dichloro-2-ethoxy- can be compared with other acridine derivatives such as:
Proflavine: Known for its antibacterial properties.
Ethacridine: Used as an antiseptic.
Amsacrine: An anticancer agent. The uniqueness of Acridine, 6,9-dichloro-2-ethoxy- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Fórmula molecular |
C15H11Cl2NO |
|---|---|
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
6,9-dichloro-2-ethoxyacridine |
InChI |
InChI=1S/C15H11Cl2NO/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3 |
Clave InChI |
LOQQMMZVYOOOSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)





![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)

